molecular formula C12H17NO3 B13849714 Ethyl 2-(4-amino-3,5-dimethylphenoxy)acetate

Ethyl 2-(4-amino-3,5-dimethylphenoxy)acetate

Cat. No.: B13849714
M. Wt: 223.27 g/mol
InChI Key: GZPBABFHOVZJMF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3,5-dimethylphenoxy)acetate is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a dimethylphenoxy moiety

Preparation Methods

The synthesis of Ethyl 2-(4-amino-3,5-dimethylphenoxy)acetate typically involves the reaction of 4-amino-3,5-dimethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Ethyl 2-(4-amino-3,5-dimethylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(4-amino-3,5-dimethylphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(4-amino-3,5-dimethylphenoxy)acetate can be compared with similar compounds such as:

    Ethyl 2-(4-aminophenoxy)acetate: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    Ethyl 2-(4-methoxyphenoxy)acetate: Contains a methoxy group instead of an amino group, leading to different chemical properties and applications.

    Ethyl 2-(4-nitrophenoxy)acetate:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-(4-amino-3,5-dimethylphenoxy)acetate

InChI

InChI=1S/C12H17NO3/c1-4-15-11(14)7-16-10-5-8(2)12(13)9(3)6-10/h5-6H,4,7,13H2,1-3H3

InChI Key

GZPBABFHOVZJMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C(=C1)C)N)C

Origin of Product

United States

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